molecular formula C14H11Br B083335 4-Bromostilbene CAS No. 13041-70-8

4-Bromostilbene

Cat. No.: B083335
CAS No.: 13041-70-8
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N
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Description

4-Bromostilbene is an organic compound with the molecular formula C14H11Br. It is characterized by a bromine atom attached to a stilbene backbone, specifically at the para position of the phenyl ring. This compound is known for its applications in various chemical processes and is often referred to as p-Bromostilbene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromostilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming this compound as the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst, which facilitates the reaction between stilbene and bromine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromostilbene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated stilbene oxides.

    Reduction Reactions: Reduction of this compound can yield stilbene derivatives with reduced bromine content.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted stilbenes.

    Oxidation: Formation of brominated stilbene oxides.

    Reduction: Formation of reduced brominated stilbenes.

Scientific Research Applications

4-Bromostilbene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

    4-Chlorostilbene: Similar structure but with a chlorine atom instead of bromine.

    4-Fluorostilbene: Contains a fluorine atom in place of bromine.

    4-Iodostilbene: Features an iodine atom instead of bromine.

Uniqueness of 4-Bromostilbene: this compound is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its halogenated counterparts .

Properties

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-24-3
Record name 4714-24-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.448 g (2 millimols) of palladium acetate, 43.88 g (0.2 mol) of 4-bromobenzoyl chloride, 26 g (0.25 mol) of styrene and 37.06 g (0.2 mol) of tri-n-butylamine in 200 mol of p-xylene are stirred for 4 hours at 120° C. After the reaction mixture has been extracted by shaking with 2 N HCl and 2 N NaOH, and dried over magnesium sulfate, the crude product is chromatographed in toluene on silica gel, and is recrystallised from n-hexane. 26.43 g (51% of theory) of 4-bromostilbene are obtained as pale yellow crystals of melting point 137.7° C.
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43.88 g
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26 g
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37.06 g
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200 mol
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0.448 g
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Yield
51%

Synthesis routes and methods III

Procedure details

First, a synthesis method of 4-bromostilbene is described. 25.3 g (49.5 mmol) of (4-bromobenzyl)triphenylphosphoniumbromide and 5.25 g (49.5 mmol) of benzaldehyde were put into a 500 mL three-necked flask and the air in the flask was replaced with nitrogen. 250 mL of tetrahydrofuran (THF) was added to the mixture. Then, a suspension in which 6.10 g (54.4 mmol) of potassium tert-butoxide was dissolved in 60 mL of THF was dropped to this mixture. After the dropping, the reaction mixture was stirred for 24 hours at room temperature. After the reaction, the reaction mixture was washed with water and the product was extracted with ethyl acetate from the water which was used for the washing. The obtained extraction solution and the organic layer, which was washed with water, were mixed and dried with magnesium sulfate. After the drying, the mixture was suction filtrated, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (developing solution: toluene). The obtained compound was washed with methanol and the solid was collected by suction filtration to give 3.75 g or a white powdered solid of (E)-4-bromostilbene (yield: 29.2%). A synthesis scheme (h-1) of 4-bromostilbene is shown below. Note that (Z)-4-bromostilbene was also observed in this reaction, but only (E)-4-bromostilbene was isolated and purified.
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25.3 g
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5.25 g
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6.1 g
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60 mL
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250 mL
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Yield
29.2%

Synthesis routes and methods IV

Procedure details

First, a synthesis method of 4-bromostilbene is described. 25.3 g (49.5 mmol) of (4-bromobenzyl)triphenylphosphoniumbromide and 5.25 g (49.5 mmol) of benzaldehyde were put into a 500 mL three-necked flask and the air in the flask was replaced with nitrogen. 250 mL of tetrahydrofuran (THF) was added to the mixture. Then, a suspension in which 6.10 g (54.4 mmol) of potassium tert-butoxide was dissolved in 60 mL of THF was dropped to this mixture. After the dropping, the reaction mixture was stirred for 24 hours at room temperature. After the reaction, the reaction mixture was washed with water and the product was extracted with ethyl acetate from the water which was used for the washing. The obtained extraction solution and the organic layer, which was washed with water, were mixed and dried with magnesium sulfate. After the drying, the mixture was suction filtrated, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (developing solution: toluene). The obtained compound was washed with methanol and the solid was collected by suction filtration to give 3.75 g or a white powdered solid of (E)-4-bromostilbene (yield: 29.2%). A synthesis scheme (h-1) of 4-bromostilbene is shown below. Note that (Z)-4-bromostilbene was also observed in this reaction, but only (E)-4-bromostilbene was isolated and purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-Bromostilbene be synthesized through an environmentally friendly approach?

A: Yes, research has explored the synthesis of this compound using water as a solvent in a Wittig reaction. [] Traditionally, this reaction relies on organic solvents, which can be harmful to the environment. This study demonstrated that a comparable yield (40%) of this compound could be achieved using a microwave-assisted Wittig reaction in an aqueous medium. [] This method offers a more sustainable alternative to conventional synthetic routes.

Q2: How is this compound characterized using spectroscopic techniques?

A: The successful synthesis of this compound can be confirmed using various spectroscopic methods. Researchers have employed Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to verify the identity and purity of the synthesized this compound. [] These techniques provide complementary information about the compound's structure and composition.

Q3: What are the implications of upper excited triplet state involvement in this compound photoisomerization?

A: While not directly discussed in the provided abstracts, the involvement of an upper excited triplet state in the trans to cis photoisomerization of this compound [] suggests a more complex reaction mechanism than a simple one-photon absorption process. This finding opens avenues for investigating the role of different excited states in the photochemistry of this compound and its derivatives. Further research could explore how manipulating the population of these excited states could influence the efficiency and selectivity of photochemical transformations.

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